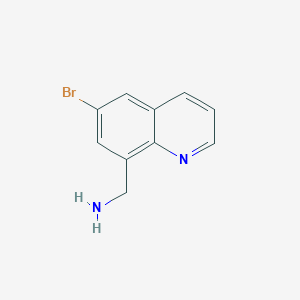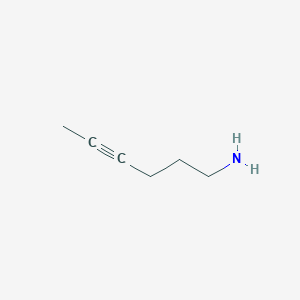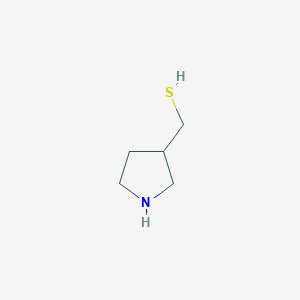
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 2-nitro-1-phenylethyl group attached to the indole core. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 2-Nitro-1-Phenylethyl Group: This step involves the nitration of a phenylethyl group followed by its attachment to the indole core through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Amine derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated or alkylated products.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dimethoxyphenyl)-1H-indole: Lacks the 2-nitro-1-phenylethyl group.
3-(2-nitro-1-phenylethyl)-1H-indole: Lacks the 3,4-dimethoxyphenyl group.
2-phenyl-3-(2-nitro-1-phenylethyl)-1H-indole: Lacks the methoxy groups on the phenyl ring.
Uniqueness
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 2-nitro-1-phenylethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H22N2O4 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole |
InChI |
InChI=1S/C24H22N2O4/c1-29-21-13-12-17(14-22(21)30-2)24-23(18-10-6-7-11-20(18)25-24)19(15-26(27)28)16-8-4-3-5-9-16/h3-14,19,25H,15H2,1-2H3 |
Clave InChI |
KBOVZVRGNGKAKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)

![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
